

Application Notes and Protocols for PF-945863

In Vitro Clearance Assays

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560220

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Introduction

PF-945863 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) that has been investigated for the treatment of schizophrenia and Huntington's disease. A critical aspect of the preclinical development of any drug candidate is the characterization of its metabolic fate. In the case of **PF-945863**, in vitro clearance assays are essential for predicting its in vivo pharmacokinetic properties. This document provides detailed protocols for conducting in vitro clearance assays for **PF-945863**, with a focus on its metabolism by aldehyde oxidase (AO).

Key Characteristics of **PF-945863** Metabolism:

- **Primary Metabolic Pathway:** **PF-945863** is predominantly metabolized by aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Recommended In Vitro Systems:** Due to the cytosolic location of AO, the most appropriate in vitro systems for studying the metabolic clearance of **PF-945863** are human liver S9 fractions and human liver cytosol.[\[1\]](#)[\[2\]](#)

Data Presentation

The following table summarizes the reported in vitro intrinsic clearance value for **PF-945863** in human liver S9 fractions. This data is crucial for the in vitro-in vivo extrapolation (IVIVE) to

predict human hepatic clearance.

Compound	In Vitro System	Intrinsic Clearance (CL _{int})	Reference
PF-945863	Human Liver S9 Fraction	35 ml/min/kg	[4]

Experimental Protocols

This section provides detailed methodologies for determining the in vitro clearance of **PF-945863** using human liver S9 fractions.

Protocol 1: Metabolic Stability of PF-945863 in Human Liver S9 Fraction

Objective: To determine the in vitro intrinsic clearance (CL_{int}) of **PF-945863** by monitoring its depletion over time in the presence of human liver S9 fraction.

Materials:

- **PF-945863**
- Pooled Human Liver S9 Fraction (e.g., from a reputable commercial supplier)
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Acetonitrile (ACN), ice-cold
- Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by AO)
- 96-well plates
- Incubator capable of maintaining 37°C

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

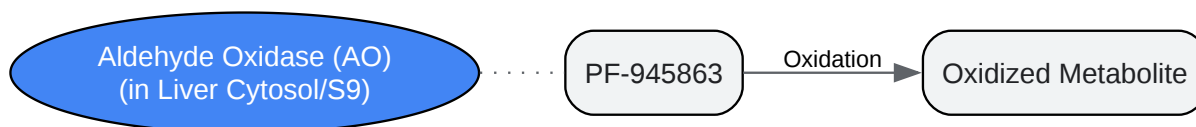
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **PF-945863** (e.g., 10 mM in DMSO).
 - Prepare a working solution of **PF-945863** (e.g., 100 μ M in buffer).
 - Thaw the human liver S9 fraction on ice. Dilute to the desired protein concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In a 96-well plate, add the following to each well:
 - Potassium Phosphate Buffer
 - Human Liver S9 Fraction
 - **PF-945863** working solution (to achieve a final concentration of e.g., 1 μ M)
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
 - At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the acetonitrile solution before the NADPH regenerating system.
- Sample Processing:
 - Centrifuge the plate at 4°C to pellet the precipitated protein.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of **PF-945863** relative to the internal standard.
- Data Analysis:
 - Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.
 - The slope of the linear regression line represents the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
 - Calculate the intrinsic clearance (CL_{int}) using the formula: CL_{int} (μL/min/mg protein) = $(0.693 / t_{1/2}) * (\text{incubation volume} / \text{protein concentration})$

Visualization of Metabolic Pathway and Experimental Workflow

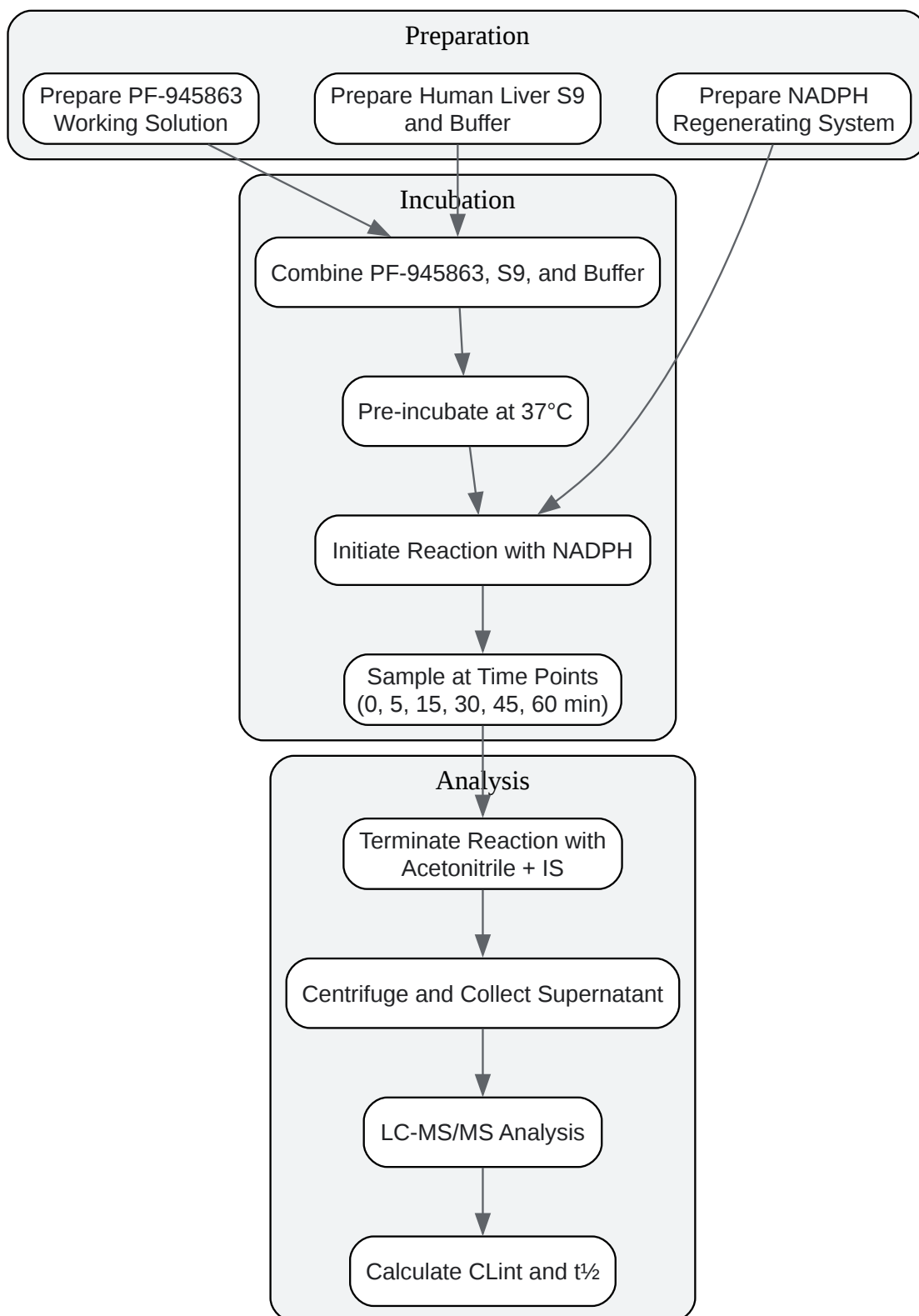
Aldehyde Oxidase Mediated Metabolism of PF-945863



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Caption: Metabolic pathway of **PF-945863** via Aldehyde Oxidase.

In Vitro Clearance Assay Workflow



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Caption: Experimental workflow for the in vitro clearance assay.

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